N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide

Description

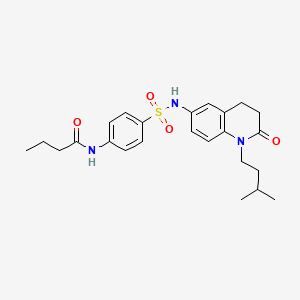

N-(4-(N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a sulfonamide-derived compound characterized by a sulfamoyl bridge linking a phenyl group to a substituted tetrahydroquinoline moiety. The phenyl ring is further functionalized with a butyramide group, while the tetrahydroquinoline core features a 1-isopentyl substituent and a 2-oxo group. However, its biological activity remains speculative without direct experimental data.

Properties

IUPAC Name |

N-[4-[[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-4-5-23(28)25-19-7-10-21(11-8-19)32(30,31)26-20-9-12-22-18(16-20)6-13-24(29)27(22)15-14-17(2)3/h7-12,16-17,26H,4-6,13-15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXYVLSIZREUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential biological activities. Its structure combines a quinoline derivative with a sulfonamide group, which is known for various pharmacological effects. This article explores the biological activity of this compound through research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 302.41 g/mol. The compound features a quinoline core that is critical for its biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The sulfonamide moiety is known to inhibit bacterial enzymes and may disrupt cell membrane integrity in microbial cells. This mechanism suggests potential applications in antimicrobial therapies.

Biological Activity Data

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

- Anticancer Properties : In vitro studies assessed the cytotoxic effects on MCF-7 breast cancer cells. The compound induced apoptosis and cell cycle arrest at G0/G1 phase, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Research demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

Comparative Analysis

When compared to similar compounds such as 3-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide, this compound exhibited enhanced antimicrobial and anticancer activities due to the structural differences that affect binding affinity to biological targets.

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| N-(4-(N-(1-isopentyl-2-oxo... | High | Moderate | Effective against multiple strains |

| 3-chloro-N-(1-isopentyl... | Moderate | Low | Less effective in cancer models |

Comparison with Similar Compounds

Key Observations :

- Longer acyl chains reduce melting points (e.g., 5a vs.

- The target compound’s butyramide group (C4) aligns with 5a , suggesting moderate lipophilicity compared to longer-chain analogs.

Heterocyclic Moieties

The tetrahydroquinoline core distinguishes the target compound from other sulfonamide derivatives:

Key Observations :

- The tetrahydroquinoline moiety in the target compound likely increases lipophilicity and steric bulk compared to smaller heterocycles (e.g., isoxazole in sulfamethoxazole). This could improve membrane permeability but reduce solubility in aqueous media.

Sulfamoyl Linkage and Bioactivity

The sulfamoyl group (-SO2NH-) is a critical pharmacophore in sulfonamide drugs. Comparisons with established agents reveal mechanistic insights:

Key Observations :

- Antimicrobial pyrazolo-pyrimidines () demonstrate that hybrid scaffolds combining sulfonamides with nitrogen-rich rings enhance activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.